molecular formula C17H26O4 B3047427 4-((10-Hydroxydecyl)oxy)benzoic acid CAS No. 139298-69-4

4-((10-Hydroxydecyl)oxy)benzoic acid

Cat. No.: B3047427
CAS No.: 139298-69-4
M. Wt: 294.4 g/mol
InChI Key: WNBGWUBFTLIVKE-UHFFFAOYSA-N
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Description

4-((10-Hydroxydecyl)oxy)benzoic acid: is an organic compound belonging to the class of hydroxybenzoic acids. It features a benzoic acid core with a decyl chain substituted at the para position through an ether linkage, terminating in a hydroxyl group. This structure imparts unique physicochemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((10-Hydroxydecyl)oxy)benzoic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing product quality.

Chemical Reactions Analysis

Types of Reactions: 4-((10-Hydroxydecyl)oxy)benzoic acid undergoes various chemical reactions, including:

    Esterification: Reacts with alcohols in the presence of acid catalysts to form esters.

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.

Major Products:

    Esters: Formed from esterification reactions.

    Ketones/Aldehydes: Resulting from oxidation of the hydroxyl group.

    Substituted Benzoic Acids: Products of electrophilic substitution reactions.

Scientific Research Applications

4-((10-Hydroxydecyl)oxy)benzoic acid finds applications in various fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.

    Medicine: Explored for its role in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the formulation of specialty polymers and surfactants.

Mechanism of Action

The mechanism of action of 4-((10-Hydroxydecyl)oxy)benzoic acid involves its interaction with biological membranes due to its amphiphilic structure. The hydrophobic decyl chain embeds into lipid bilayers, while the hydrophilic benzoic acid moiety interacts with the aqueous environment. This dual interaction can disrupt membrane integrity, leading to antimicrobial effects. Additionally, the hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

    4-Hydroxybenzoic acid: Lacks the decyl chain, resulting in different physicochemical properties.

    4-(Decyloxy)benzoic acid: Similar structure but without the terminal hydroxyl group.

    4-((10-Hydroxydecyl)oxy)phenol: Similar but with a phenol group instead of a carboxylic acid.

Uniqueness: 4-((10-Hydroxydecyl)oxy)benzoic acid’s unique combination of a hydrophobic decyl chain and a hydrophilic benzoic acid moiety imparts distinct amphiphilic properties, making it versatile for various applications in chemistry, biology, medicine, and industry .

Properties

IUPAC Name

4-(10-hydroxydecoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O4/c18-13-7-5-3-1-2-4-6-8-14-21-16-11-9-15(10-12-16)17(19)20/h9-12,18H,1-8,13-14H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNBGWUBFTLIVKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OCCCCCCCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90599731
Record name 4-[(10-Hydroxydecyl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139298-69-4
Record name 4-[(10-Hydroxydecyl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-hydroxybenzoic acid (69.0 g, 0.5 mol), 10-chloro-1-decanol (106 g, 0.55 mol), potassium hydroxide (75 g, 1.15 mol), potassium iodide (0.1 g), and absolute ethanol (300 mL) was heated to reflux with mechanical stirring for 18 h. The mixture was diluted with water (800 mL) and stirred 0.5 h at room temperature. The mixture was acidified with 12N hydrochloric acid (125 mL) and the mixture stirred for 5 h. The material was allowed to sit overnight and filtered. The solid was washed with water and air dried 4 days. The solid was recrystallized from tetrahydrofuran (300 mL) to give 4-(10-hydroxydecyloxy)benzoic acid (85.2 g, 58%): mp 115°-117° C.; NMR (CDCl3 +d6DMSO) 7.93(d, 2H), 6.85(d, 2H), 4.0(t, 2H), 3.52(t, 2H), 3.48(bs, 1H), 1.9-1.2(m, 16H).
Quantity
69 g
Type
reactant
Reaction Step One
Quantity
106 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step Two
Name
Quantity
800 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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